1-(3-Hydroxy-5-methylphenyl)ethanone, also known as 2-Hydroxy-5-methylacetophenone, is an organic compound with the chemical formula C₉H₁₀O₂. Its synthesis has been reported in various scientific studies, often as an intermediate in the preparation of more complex molecules.
Some studies have explored the potential biological activities of 1-(3-Hydroxy-5-methylphenyl)ethanone. For instance, a study published in the journal "Molecules" investigated its potential anti-inflammatory properties. The study found that the compound exhibited moderate inhibitory activity against certain enzymes involved in the inflammatory response. However, further research is needed to confirm these findings and understand the mechanisms of action involved.
1-(3-Hydroxy-5-methylphenyl)ethanone, also known as 1-(3-hydroxy-5-methylacetophenone), is an aromatic compound characterized by the presence of a ketone functional group attached to a phenolic structure. Its molecular formula is with a molecular weight of approximately 150.17 g/mol. The compound features a hydroxyl group (-OH) located at the meta position relative to the methyl group on the aromatic ring, which significantly influences its chemical properties and reactivity .
The presence of both the hydroxyl and ketone groups allows for hydrogen bonding, which can influence solubility and reactivity in different solvents .
Research indicates that 1-(3-Hydroxy-5-methylphenyl)ethanone exhibits notable biological activities. It has been studied for its potential antioxidant properties, which may contribute to its efficacy in preventing oxidative stress-related damage in biological systems. Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory activities, suggesting that this compound may possess similar pharmacological effects .
The synthesis of 1-(3-Hydroxy-5-methylphenyl)ethanone can be achieved through several methods:
1-(3-Hydroxy-5-methylphenyl)ethanone finds applications across various fields:
Interaction studies involving 1-(3-Hydroxy-5-methylphenyl)ethanone have focused on its binding affinities with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in oxidative stress pathways, potentially modulating their activity. Additionally, its interactions with cellular receptors could provide insights into its therapeutic potential .
Several compounds share structural similarities with 1-(3-Hydroxy-5-methylphenyl)ethanone. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 1-(2-Hydroxy-5-methylphenyl)ethanone | 0.95 | Hydroxyl group at ortho position enhances reactivity |
| 1-(3-Hydroxyphenyl)propan-1-one | 0.97 | Longer carbon chain; different biological activity |
| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | 0.95 | Contains additional phenyl group; different applications |
| 1-(3,5-Dihydroxyphenyl)ethanone | 0.97 | Additional hydroxyl group increases polarity |
| 2-Acetyl-4-methylphenol | 0.95 | Different positioning of acetyl group affects properties |
These comparisons underscore the structural diversity among related compounds and their varying chemical and biological properties .
The coordination chemistry of 1-(3-Hydroxy-5-methylphenyl)ethanone with trivalent transition metals demonstrates remarkable complexity in binding mechanisms and structural arrangements [4]. Research involving related hydroxyacetophenone compounds reveals that these ligands exhibit distinct coordination behaviors depending on the metal center and reaction conditions [4] [6].
Chromium(III) complexes of 2-hydroxy-5-methylacetophenone derivatives demonstrate octahedral coordination geometry with characteristic electronic transitions [4]. The complexation mechanism involves the ligand functioning as a tribasic tetradentate donor through phenolic oxygen, azomethine nitrogen, and enolic oxygen atoms [4]. Infrared spectroscopic analysis confirms deprotonation of the phenolic hydroxyl group upon coordination, evidenced by the disappearance of the intramolecular hydrogen-bonded hydroxyl stretch at 3269 wavenumbers [4]. The chromium(III) complex exhibits electronic absorption bands at 615, 481, and 290 nanometers, corresponding to crystal field transitions characteristic of octahedral geometry [4].
Manganese(III) complexes show preferential square pyramidal coordination geometry with subnormal magnetic moments of 4.73 Bohr magnetons, indicating antiferromagnetic exchange interactions [4]. The electronic spectrum displays bands at 735, 593, 495, and 369 nanometers, with the latter attributed to ligand-to-metal charge transfer transitions [4]. The coordination mechanism involves the same tribasic tetradentate binding mode observed in chromium complexes, with the ligand adopting an enolic form [4].
Iron(III) complexation follows similar structural patterns with octahedral coordination geometry and magnetic moments of 4.95 Bohr magnetons [4]. The electronic spectrum exhibits three characteristic absorption bands at 786, 544, and 447 nanometers, corresponding to d-d transitions typical of high-spin iron(III) complexes [4]. The subnormal magnetic moment suggests dimeric structures with metal-metal interactions [4].
Table 1: Electronic Spectral Data for Trivalent Metal Complexes
| Complex | Absorption Bands (nm) | Magnetic Moment (B.M.) | Geometry |
|---|---|---|---|
| Chromium(III) | 615, 481, 290 | 3.51 | Octahedral |
| Manganese(III) | 735, 593, 495, 369 | 4.73 | Square Pyramidal |
| Iron(III) | 786, 544, 447 | 4.95 | Octahedral |
Vanadyl(IV) complexes with hydroxyacetophenone ligands exhibit distinct coordination chemistry compared to trivalent metal complexes [4] [11] [13]. The vanadyl ion demonstrates preferential square pyramidal geometry with the oxo ligand occupying the apical position [11] [13]. Research on related vanadyl complexes with phenolic ligands reveals that these systems adopt distorted square pyramidal coordination environments with characteristic vanadium-oxygen bond lengths ranging from 1.590 to 1.595 Angstroms [13].
The coordination mechanism of 1-(3-Hydroxy-5-methylphenyl)ethanone with vanadyl(IV) differs significantly from trivalent metals [4]. Infrared spectroscopic studies indicate that the ligand functions as a dibasic tridentate donor in the keto form, maintaining the carbonyl functionality rather than adopting the enolic form observed in trivalent complexes [4]. The characteristic vanadyl stretching frequency appears at 995 wavenumbers, confirming the presence of the terminal oxo ligand [4].
Electronic spectroscopy of vanadyl complexes reveals characteristic d-d transitions at 721, 605, 431, and 343 nanometers [4]. The magnetic moment of 1.43 Bohr magnetons, lower than the expected spin-only value, suggests strong metal-metal interactions in dimeric structures [4]. Electron spin resonance spectroscopy provides detailed information about the electronic environment, with spectral parameters indicating covalent bonding character and axially compressed geometry [4].
The structural variations in vanadyl complexes arise from the flexibility of the coordination sphere [11] [17]. Five-coordinate vanadyl complexes exhibit coordination geometries intermediate between square pyramidal and trigonal bipyramidal, with angular structural parameters indicating the degree of distortion [13]. The vanadium atom typically displaces approximately 0.6 Angstroms from the basal plane toward the oxo ligand [13].
Table 2: Vanadyl Complex Spectroscopic Parameters
| Parameter | Value | Assignment |
|---|---|---|
| Electronic Transitions (nm) | 721, 605, 431, 343 | d-d transitions, LMCT |
| Magnetic Moment (B.M.) | 1.43 | Dimeric structure |
| ESR g-parallel | 1.9987 | Axial compression |
| ESR g-perpendicular | 2.0964 | Covalent character |
| Vanadyl Stretch (cm⁻¹) | 995 | Terminal V=O bond |
Spectroscopic techniques provide crucial information for distinguishing between different coordination modes of 1-(3-Hydroxy-5-methylphenyl)ethanone with various metal centers [4] [18] [20]. Infrared spectroscopy serves as the primary tool for identifying coordination behavior through characteristic frequency shifts and band appearances [4] [20].
The most significant spectroscopic differentiation occurs in the carbonyl and hydroxyl regions [4]. Trivalent metal complexes show complete disappearance of the amide carbonyl stretch at 1650 wavenumbers and the appearance of new enolic carbon-oxygen stretches at 1225-1256 wavenumbers, indicating enolate formation [4]. In contrast, vanadyl complexes retain the carbonyl functionality with minimal frequency shifts, confirming keto form coordination [4].
Phenolic hydroxyl groups exhibit characteristic behavior upon coordination [4] [20]. The intramolecular hydrogen-bonded hydroxyl stretch at 3269 wavenumbers disappears in all metal complexes, indicating deprotonation and coordination [4]. The phenolic carbon-oxygen stretch shows upward shifts of 6-21 wavenumbers, supporting phenoxide coordination [4]. New metal-oxygen stretches appear at 515-578 wavenumbers across all complexes [4].
Azomethine coordination manifests through characteristic frequency shifts in both carbon-nitrogen and nitrogen-nitrogen stretches [4]. The carbon-nitrogen stretch shifts to lower frequencies by 14-29 wavenumbers, while nitrogen-nitrogen stretches increase by 5-20 wavenumbers upon coordination [4]. Far-infrared spectroscopy confirms metal-nitrogen bond formation through new stretches at 462-488 wavenumbers [4].
Nuclear magnetic resonance spectroscopy provides detailed information about ligand binding modes in solution [18] [22]. Proton nuclear magnetic resonance studies of related phenolic complexes demonstrate chemical shift changes upon coordination, particularly for aromatic protons adjacent to coordination sites [18] [22]. The technique proves especially valuable for distinguishing between different binding modes in solution compared to solid-state structures [18].
Mass spectrometry offers complementary structural information through fragmentation patterns and molecular ion peaks [4] [27]. The technique confirms stoichiometry and provides insight into complex stability through characteristic fragmentation pathways [27] [30]. Electrospray ionization mass spectrometry proves particularly useful for coordination compounds, allowing identification of intact complex ions and their dissociation products [27] [30].
Table 3: Spectroscopic Differentiation Parameters
| Technique | Trivalent Metals | Vanadyl(IV) | Key Differences |
|---|---|---|---|
| Infrared Carbonyl (cm⁻¹) | Absent | 1650 | Enol vs. keto forms |
| Infrared Enolic C-O (cm⁻¹) | 1225-1256 | Absent | Coordination mode |
| Infrared V=O (cm⁻¹) | N/A | 995 | Vanadyl presence |
| Electronic Spectrum Range (nm) | 290-786 | 343-721 | Metal d-electron configuration |
| Magnetic Moment (B.M.) | 3.51-4.95 | 1.43 | Spin state and interactions |
X-ray crystallography provides definitive structural information when single crystals are available [25] [26]. The technique reveals precise bond lengths, angles, and coordination geometries that complement spectroscopic data [26] [29]. Powder X-ray diffraction studies indicate crystalline nature and can provide unit cell parameters for structural analysis [26] [36].
The synthesis of benzodioxane derivatives from 1-(3-Hydroxy-5-methylphenyl)ethanone proceeds through several established methodologies, each offering distinct advantages in terms of reaction conditions and product selectivity. The formation of 1,3-benzodioxane rings represents a crucial synthetic transformation in medicinal chemistry and materials science applications [5] [6].
The most widely employed approach for benzodioxane formation involves the acid-catalyzed condensation of phenolic compounds with aldehydes, particularly formaldehyde [5]. When 1-(3-Hydroxy-5-methylphenyl)ethanone is subjected to treatment with formaldehyde in the presence of mineral acids such as hydrochloric acid or sulfuric acid, the reaction proceeds via nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbon of the aldehyde [7]. The initial addition product undergoes subsequent cyclization through intramolecular nucleophilic substitution, yielding the corresponding 1,3-benzodioxane derivative with yields typically ranging from 70-85% [5].
Research has demonstrated that the electronic properties of the aromatic ring significantly influence the cyclization efficiency [7]. The presence of the electron-withdrawing acetyl group in 1-(3-Hydroxy-5-methylphenyl)ethanone modulates the nucleophilicity of the phenolic hydroxyl group, requiring optimized reaction conditions to achieve satisfactory yields [8]. The reaction mechanism involves protonation of the carbonyl oxygen of formaldehyde, followed by nucleophilic attack from the phenol, formation of a hemiacetal intermediate, and subsequent acid-catalyzed dehydration to generate the cyclic acetal structure [5].
An alternative synthetic approach utilizes hydroxymethylation followed by cyclization to construct benzodioxane frameworks [9] [8]. This methodology involves the initial reaction of 1-(3-Hydroxy-5-methylphenyl)ethanone with paraformaldehyde under aqueous acidic conditions, generating hydroxymethyl intermediates that subsequently undergo intramolecular cyclization [9]. The process has been optimized to employ water as the sole solvent, offering environmental advantages over traditional organic solvent-based protocols [8].
The hydroxymethylation-cyclization sequence proceeds through formation of a quinone methide intermediate, which undergoes nucleophilic attack by the phenolic hydroxyl group to establish the benzodioxane ring system [7]. Studies have shown that the substitution pattern on the aromatic ring critically influences the reaction outcome, with meta-substituted derivatives like 1-(3-Hydroxy-5-methylphenyl)ethanone requiring careful optimization of reaction parameters to prevent competing side reactions [7].
Recent developments in benzodioxane synthesis have introduced sophisticated cyclization strategies that expand the scope of accessible derivatives [10] [11]. Base-promoted cyclization reactions utilizing cesium carbonate as the base have demonstrated efficacy in forming spirobenzo[b]oxepine derivatives from ortho-hydroxyacetophenones through [5+2] spirocyclization pathways [11]. These reactions proceed via regioselective oxa-Michael addition followed by intramolecular aldol condensation, enabling the formation of complex bicyclic structures with excellent diastereoselectivity [11].
Epoxide ring-opening cyclization represents another advanced methodology for benzodioxane construction [10]. This approach employs cobalt(III)-catalyzed hydrolytic opening of epoxy aldehydes, followed by regioselective protection and Mitsunobu ring closure to afford the target benzodioxane derivatives [10]. The methodology has proven particularly valuable in the synthesis of complex natural product frameworks, achieving yields of 84% over two steps [10].
| Synthesis Method | Starting Materials | Catalysts/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Condensation with phenols and aldehydes | Phenols + Formaldehyde | Acid catalysis (HCl, H2SO4) | 70-85 | [5] |
| Cyclization via hydroxymethylation | Hydroxyacetophenone + Paraformaldehyde | HCl, water solvent | 81 | [9] |
| Epoxide ring-opening cyclization | Epoxy aldehyde precursors | Co(III) catalyzed hydrolysis | 84 | [10] |
| Base-catalyzed cyclization | ortho-Hydroxyacetophenones | Cs2CO3, heating | 65-80 | [11] |
The incorporation of 1-(3-Hydroxy-5-methylphenyl)ethanone into polymeric structures has emerged as a significant area of materials chemistry research, driven by the compound's ability to impart beneficial properties to the resulting macromolecular systems [12] [13] [14]. The dual functionality provided by the phenolic hydroxyl and ketone groups enables diverse polymerization mechanisms and allows for the development of materials with tailored characteristics.
Acetophenone-formaldehyde resins incorporating 1-(3-Hydroxy-5-methylphenyl)ethanone have been successfully synthesized through atom transfer radical polymerization (ATRP) methodologies [12]. These systems utilize the hydroxyl functionality of the compound as attachment points for initiator moieties, enabling controlled polymerization processes that yield well-defined ABA-type block copolymers [12]. The synthesis protocol involves initial modification of the hydroxyl groups with 2-bromopropionyl bromide to create difunctional macroinitiators, which subsequently facilitate the ATRP of methyl methacrylate using copper bromide and pentamethyldiethylenetriamine catalyst systems [12].
The resulting acetophenone-formaldehyde resin-containing block copolymers demonstrate molecular weights up to 24,000 g/mol with narrow molecular weight distributions (PDI < 1.5) and conversions reaching 79% [12]. These materials exhibit enhanced thermal stability compared to their precursor resins and demonstrate excellent adhesion properties on various substrates, including Plexiglass [12]. The incorporation of the phenolic component contributes to improved reflectance values, with the effect being proportional to the resin content in the final polymer [12].
The synthesis of hydroxyacetophenone-urea-formaldehyde terpolymers represents another significant application of 1-(3-Hydroxy-5-methylphenyl)ethanone in polymer chemistry [13] [9]. These materials are prepared through condensation polymerization reactions conducted in acidic media, typically employing 2M hydrochloric acid as the catalyst [13]. The polymerization process proceeds through the formation of methylene bridges between the phenolic and urea components, with formaldehyde serving as the crosslinking agent [9].
The terpolymer systems exhibit yields of approximately 81% and demonstrate amorphous character that contributes to their utility as ion exchange materials [9]. The polymerization mechanism involves electrophilic substitution reactions at the aromatic ring, facilitated by the activating effect of the phenolic hydroxyl group [9]. Spectroscopic characterization reveals the presence of characteristic methylene bridge formations and confirms the incorporation of all three monomeric components into the polymer backbone [13].
Recent research has highlighted the potential of phenolic compounds, including derivatives of 1-(3-Hydroxy-5-methylphenyl)ethanone, as biocompatibilizers for immiscible polymer blends [14]. These materials function through dual mechanisms, providing both antioxidant protection during processing and reactive compatibilization between dissimilar polymer phases [14]. The effectiveness of these systems is directly correlated with the number of mesomeric forms available to the phenolic structure, with compounds possessing 4-6 mesomeric forms demonstrating optimal compatibilization efficiency [14].
The compatibilization mechanism involves simultaneous reactions between the propionic side chains of biophenolic acids and polylactide, coupled with interactions between the phenolic moiety and acrylonitrile-butadiene-styrene copolymers [14]. Dynamic mechanical analysis and scanning electron microscopy studies confirm the formation of enhanced interfacial adhesion, resulting in improved mechanical properties of the blend systems [14].
| Polymer Type | Synthesis Method | Molecular Weight (g/mol) | Applications | Reference |
|---|---|---|---|---|
| Acetophenone-formaldehyde resin (AFR) | Atom transfer radical polymerization (ATRP) | 24,000 | Coatings, adhesives | [12] |
| Hydroxyacetophenone-urea-formaldehyde terpolymer | Condensation polymerization | Not specified | Ion exchange resins | [13] |
| ABA block copolymers | Block copolymerization via ATRP | 15,000-30,000 | Advanced materials | [12] |
| Phenolic antioxidant compatibilizers | Reactive compatibilization | Not specified | Polymer blend compatibility | [14] |
The utility of 1-(3-Hydroxy-5-methylphenyl)ethanone as an intermediate in heterocyclic compound synthesis stems from its multifunctional nature, which provides multiple reactive sites for cyclization reactions and molecular assembly processes [15] [16] [17]. The compound's structural features enable participation in diverse heterocyclization pathways, making it a valuable building block for the construction of biologically active heterocyclic systems.
1-(3-Hydroxy-5-methylphenyl)ethanone serves as an effective substrate for imidazole synthesis through modular one-pot methodologies [18]. The process involves initial oxidation of the ketone functionality using catalytic hydrogen bromide in dimethyl sulfoxide, followed by condensation with glyoxal and aromatic aldehydes in the presence of ammonium acetate [18]. This multi-component reaction strategy enables the construction of 2,4-disubstituted imidazoles with yields ranging from 60-85% [18].
The mechanistic pathway involves formation of an α-dicarbonyl intermediate through ketone oxidation, which subsequently undergoes condensation with the aldehyde component to generate an α,β-unsaturated carbonyl system [18]. Cyclization occurs through nucleophilic attack by ammonia, derived from ammonium acetate, followed by dehydration and aromatization to yield the imidazole product [18]. The phenolic hydroxyl group in the starting material contributes to the regioselectivity of the cyclization process through hydrogen bonding interactions [18].
The application of 1-(3-Hydroxy-5-methylphenyl)ethanone in benzofused heterocycle synthesis utilizes photostimulated SRN1 (substitution nucleophilic radical unimolecular) reactions of ketone enolate anions [19]. This methodology enables the formation of six-, seven-, eight-, and nine-membered benzo-fused heterocycles in good to excellent yields through intramolecular α-aryl ketone bond formation [19]. The synthetic strategy involves generation of enolate anions from the ketone functionality, followed by photochemical activation to initiate radical coupling processes [19].
The photostimulated cyclization proceeds through single-electron transfer mechanisms, generating radical anion intermediates that undergo intramolecular coupling to form the heterocyclic framework [19]. The reaction demonstrates excellent tolerance for various ring sizes and substitution patterns, with yields typically ranging from 70-90% [19]. The phenolic hydroxyl group can participate in additional functionalization reactions, enabling the synthesis of highly substituted heterocyclic products [19].
Advanced heterocyclic synthesis applications utilize 1-(3-Hydroxy-5-methylphenyl)ethanone in the construction of complex ring systems through specialized transformation reactions [20] [21] [22]. Beckmann rearrangement of the corresponding oxime derivatives, mediated by Vilsmeier-Haack reagent, provides access to malondialdehyde intermediates that undergo subsequent cyclization with various nucleophiles to generate diverse heterocyclic products [22].
The Claisen-Schmidt condensation of 1-(3-Hydroxy-5-methylphenyl)ethanone with aromatic aldehydes generates chalcone intermediates that serve as precursors for isoxazoline synthesis [21]. Treatment of these chalcones with hydroxylamine derivatives under basic conditions promotes cyclization through 1,3-dipolar cycloaddition mechanisms, yielding 3,5-disubstituted isoxazolines with yields of 65-80% [21]. The substitution pattern on the acetophenone component influences both the reaction rate and regioselectivity of the cyclization process [21].
The enzymatic synthesis of amino-hydroxy acetophenone derivatives has demonstrated significant potential for large-scale production of heterocyclic precursors [23]. Multi-enzyme biosynthesis systems have achieved yields of 580 mg/L within 5 hours, representing the highest reported yield for biosynthetic production of these important intermediates [23]. These enzymatically-derived products serve as valuable building blocks for pharmaceutical heterocycle synthesis [23].
| Heterocyclic Product | Starting Material Role | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Imidazoles | Ketone oxidation substrate | HBr/DMSO, glyoxal condensation | 60-85 | [18] |
| Benzofused heterocycles | Enolate anion precursor | Photostimulated SRN1 reaction | 70-90 | [19] |
| Pyridine derivatives | Degradation product precursor | Multi-step degradation | Not specified | [20] |
| Isoxazolines | Chalcone intermediate | Claisen-Schmidt condensation | 65-80 | [21] |